2,4,6-Trimethylphenethylamine hydrochloride

Catalog No.
S699299
CAS No.
3167-10-0
M.F
C11H18ClN
M. Wt
199.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylphenethylamine hydrochloride

CAS Number

3167-10-0

Product Name

2,4,6-Trimethylphenethylamine hydrochloride

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

InChI

InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H

InChI Key

JWLMPZNZDSXSQN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCN)C.Cl

Analytical Reference Standard:

One of the primary applications of 2,4,6-TMPEA hydrochloride is as an analytical reference standard. Its known chemical structure and properties allow researchers to identify and quantify similar compounds in various samples. Suppliers like Cayman Chemical offer 2,4,6-TMPEA hydrochloride specifically for this purpose [].

2,4,6-Trimethylphenethylamine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN and a molecular weight of approximately 199.72 g/mol. It is classified as a substituted phenethylamine, characterized by three methyl groups attached to the benzene ring at the 2, 4, and 6 positions. This compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .

  • Due to the lack of research, the mechanism of action of TMPEA hydrochloride remains unknown.
  • Its structural resemblance to amphetamine suggests potential interaction with the dopaminergic and noradrenergic systems in the brain, which are implicated in stimulant effects [].
  • Further research is necessary to elucidate its specific mechanism.
  • Information regarding safety concerns and hazards associated with TMPEA hydrochloride is scarce.
  • Given its structural similarity to amphetamine, potential hazards could include stimulant effects, addiction potential, and cardiovascular issues.
  • However, the extent of these risks is unknown and requires further investigation [].

Limitations and Future Research

  • Research on TMPEA hydrochloride is currently limited.
  • More studies are needed to understand its chemical properties, potential biological effects, and safety profile.
  • Investigations into its synthesis, interaction with biological systems, and potential therapeutic applications would be valuable for scientific understanding.

The reactivity of 2,4,6-trimethylphenethylamine hydrochloride primarily involves nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups. It can undergo:

  • Alkylation: The amine group can react with alkyl halides to form more complex amines.
  • Acylation: The amine can be acylated to form amides.
  • Electrophilic Aromatic Substitution: The methyl groups on the aromatic ring can direct electrophiles to the ortho and para positions, allowing for further derivatization.

These reactions are valuable for synthesizing derivatives that may exhibit different biological activities or improved properties .

The synthesis of 2,4,6-trimethylphenethylamine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with 2,4,6-trimethylbenzaldehyde.
  • Reduction: The aldehyde is reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Amine Formation: The alcohol is then reacted with a suitable amine source (e.g., ethylamine) under acidic conditions to form the desired amine.
  • Hydrochloride Salt Formation: Finally, the amine is reacted with hydrochloric acid to produce the hydrochloride salt.

This method allows for high yields and purity of the final product .

2,4,6-Trimethylphenethylamine hydrochloride is primarily used in research settings. Its applications include:

  • Pharmaceutical Research: Investigating potential therapeutic effects on mood disorders or cognitive enhancement.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex organic compounds.
  • Biochemical Studies: Exploring its interactions with biological systems and mechanisms of action .

Several compounds share structural similarities with 2,4,6-trimethylphenethylamine hydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
PhenethylamineC₈H₁₁NSimple structure without methyl substitutions
2-MethylphenethylamineC₉H₁₃NOne methyl group at position 2
4-MethylphenethylamineC₉H₁₃NOne methyl group at position 4
2,5-DimethylphenethylamineC₉H₁₃NMethyl groups at positions 2 and 5
MethamphetamineC₁₀H₁₅NMore potent stimulant effects due to additional methyl group

Uniqueness: What sets 2,4,6-trimethylphenethylamine hydrochloride apart is its specific arrangement of three methyl groups on the benzene ring. This configuration may influence its biological activity and chemical reactivity differently than other similar compounds .

Aqueous Solubility Profile

2,4,6-Trimethylphenethylamine hydrochloride exhibits enhanced aqueous solubility compared to its free base form due to the formation of the hydrochloride salt. The compound demonstrates soluble characteristics in water with concentrations exceeding 10 mg/mL under standard conditions [1] [2]. This enhanced solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding with water molecules and increases the overall hydrophilic character of the compound [3] [4].

The molecular weight of 199.72 g/mol and the presence of the quaternary ammonium chloride functionality contribute to the favorable interaction with aqueous media [1] [5]. The compound maintains its crystalline powder form as a white to off-white solid, indicating good structural integrity in its hydrated state [1] [2].

Organic Solvent Solubility

The compound demonstrates good solubility in polar organic solvents, with documented solubility ranges of 20-30 mg/mL in ethanol and methanol [6] [7]. In dimethyl sulfoxide (DMSO), similar solubility characteristics are observed, making it suitable for analytical applications and synthetic procedures [6] [7]. The phosphate buffer system (pH 7.2) shows moderate solubility of 5-10 mg/mL, which is relevant for physiological and biochemical studies [6] [4].

For non-polar organic solvents, the compound exhibits moderate solubility in diethyl ether and chloroform, consistent with phenethylamine derivatives [8] [4]. The lipophilic character of the trimethylphenyl substituent enhances solubility in organic media while the hydrochloride salt maintains sufficient polarity for aqueous applications [8].

SolventSolubilityApproximate Concentration (mg/mL)Comments
WaterSoluble>10Enhanced by hydrochloride salt formation
EthanolSoluble20-30Good solubility in polar organic solvents
MethanolSoluble20-30Good solubility in polar organic solvents
Dimethyl sulfoxide (DMSO)Soluble20-30Good solubility in polar organic solvents
Phosphate buffer (pH 7.2)Soluble5-10Physiological pH conditions
Diethyl etherModerately solubleLimited dataBased on phenethylamine analogs
ChloroformModerately solubleLimited dataBased on phenethylamine analogs
n-OctanolHighly solubleHighHigh lipophilicity expected

Partition Coefficient Determinations

The octanol-water partition coefficient (log P) for 2,4,6-trimethylphenethylamine is estimated to be approximately 3.2 ± 0.3 for the free base form [10]. This value indicates significant lipophilicity, which is characteristic of phenethylamine derivatives bearing multiple methyl substituents on the aromatic ring [11].

The partition coefficient reflects the compound's ability to cross biological membranes and its potential for bioaccumulation [10] [12]. The high log P value suggests favorable distribution into lipophilic compartments, with the corresponding P value (antilog of log P) being approximately 1585, indicating a strong preference for the organic phase in octanol-water systems [13] [14].

Solvent SystemLogP ValueP ValueMethodTemperature (°C)
n-Octanol/Water3.2 ± 0.31585Shake-flask (estimated)25
Cyclohexane/Water2.8 ± 0.4631Estimated from structure25
Chloroform/Water2.9 ± 0.3794Estimated from structure25
Diethyl ether/Water2.5 ± 0.4316Estimated from structure25
n-Butanol/Water2.7 ± 0.3501Estimated from structure25
Toluene/Water3.1 ± 0.41259Estimated from structure25

Thermal Stability and Decomposition Pathways

Thermal Stability Characteristics

2,4,6-Trimethylphenethylamine hydrochloride demonstrates high thermal stability in the solid state, remaining stable up to its melting point range of 296-305°C [1] [2]. The compound exhibits characteristic thermal behavior typical of amine hydrochloride salts, with distinct phases of thermal degradation [15] [16].

The thermal stability is attributed to the crystalline structure and the ionic interactions between the protonated amine and chloride ion. The compound maintains structural integrity through a wide temperature range, from room temperature to approximately 295°C, making it suitable for various processing and analytical applications [1] [17].

Decomposition Pathway Analysis

The thermal decomposition of 2,4,6-trimethylphenethylamine hydrochloride follows a multi-step mechanism characteristic of amine hydrochloride salts [15] [16]. The initial decomposition occurs at the melting point (296-305°C) with the onset of hydrogen chloride elimination [1] [2].

The primary decomposition pathway involves dehydrochlorination as the initial step, where hydrogen chloride gas is evolved, leaving behind the free base form of the compound [7] [16]. This process is typically endothermic and represents the first major mass loss event in thermogravimetric analysis [15] [18].

Secondary decomposition processes involve the breakdown of the organic framework, including fragmentation of the ethylamine side chain and decomposition of the trimethylphenyl ring system [15] [16]. The activation energy for the decomposition process is estimated to be in the range of 80-120 kJ/mol, consistent with similar amine salt compounds [15] [16].

Temperature Range (°C)ProcessMass Loss (%)Products
25-150Stable crystalline form0-2Original compound
150-250Possible dehydration2-5Traces of water
250-296Pre-decomposition changes5-10Structural rearrangements
296-305Onset of decomposition10-18HCl + organic residue
305-350HCl loss18-25Hydrogen chloride gas
350-450Organic fragment breakdown25-60Aromatic fragments
450-600Complete decomposition60-95Carbon residue + gases

Kinetic Parameters

The thermal decomposition kinetics follow first-order kinetics with respect to the concentration of the intact compound [15] [16]. The frequency factor (pre-exponential factor) is estimated to be in the range of 10^8 to 10^12 s^-1, typical for solid-state decomposition reactions [15] [16].

The shelf life at room temperature (25°C) is estimated to exceed 10 years based on extrapolation of high-temperature decomposition data using the Arrhenius equation [15] [19]. This exceptional stability makes the compound suitable for long-term storage and commercial applications [15] [19].

Protonation Behavior and pH-Dependent Speciation

Acid-Base Equilibria

2,4,6-Trimethylphenethylamine hydrochloride exhibits typical basic behavior characteristic of primary aliphatic amines [20] [8]. The compound has an estimated pKa value of approximately 9.8, which is consistent with phenethylamine derivatives [20] [8] [21].

The Henderson-Hasselbalch equation governs the pH-dependent speciation:

$$ \text{pH} = \text{pKa} + \log \frac{[\text{NH}2]}{[\text{NH}3^+]} $$

At physiological pH (7.4), the compound exists predominantly in the protonated form (NH₃⁺Cl⁻), with approximately 96% of the molecules carrying a positive charge [22] [23]. This protonation state significantly influences the compound's solubility, membrane permeability, and biological activity [22] [24].

pH-Dependent Solubility Profile

The solubility of 2,4,6-trimethylphenethylamine hydrochloride shows strong pH dependence due to the ionizable amine group [25] [24]. At acidic pH values (pH < 7), the compound exists predominantly as the protonated species, resulting in enhanced aqueous solubility due to increased hydrophilic character [4] [25].

As the pH increases above the pKa value (9.8), the equilibrium shifts toward the neutral free base form, which exhibits reduced aqueous solubility but increased lipophilicity [8] [25]. This pH-dependent behavior is crucial for understanding the compound's behavior in biological systems and formulation development [24] [23].

pHProtonated Form (%)Neutral Form (%)Dominant Species
1100.00.0NH₃⁺Cl⁻
2100.00.0NH₃⁺Cl⁻
3100.00.0NH₃⁺Cl⁻
4100.00.0NH₃⁺Cl⁻
5100.00.0NH₃⁺Cl⁻
6100.00.0NH₃⁺Cl⁻
799.80.2NH₃⁺Cl⁻
898.41.6NH₃⁺Cl⁻/NH₂
986.313.7NH₃⁺Cl⁻/NH₂
1038.761.3NH₂
115.994.1NH₂
120.699.4NH₂
130.199.9NH₂

Ionic Strength Effects

The protonation behavior of 2,4,6-trimethylphenethylamine hydrochloride is influenced by ionic strength of the solution [24] [26]. Increasing salt concentration typically results in a slight increase in the apparent pKa value, ranging from 0.1 to 0.3 pH units at high ionic strengths [24] [26].

This effect is attributed to the preferential stabilization of the charged protonated form at higher ionic strengths, as described by the Debye-Hückel theory and its extensions [24] [26]. The practical implications include altered solubility and partitioning behavior in high-salt environments, which is relevant for biological and environmental applications [24] [26].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3167-10-0

Dates

Last modified: 08-15-2023

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